molecular formula C12H12N2O2 B1276506 2-Amino-3-quinolin-4-YL-propionic acid CAS No. 1991-98-6

2-Amino-3-quinolin-4-YL-propionic acid

Cat. No. B1276506
CAS RN: 1991-98-6
M. Wt: 216.24 g/mol
InChI Key: ZUYBRQWHZZVAHM-UHFFFAOYSA-N
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Description

2-Amino-3-quinolin-4-yl-propionic acid is a compound related to the quinoline family, which is known for its diverse biological activities. The quinoline nucleus is a common structure found in various therapeutic agents, and modifications to this core structure can lead to compounds with potential antiulcer activity, as seen in the study of N-acyl amino acid analogues of 2(1H)-quinolinone .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of key intermediates through specific reactions. For instance, the synthesis of N-acyl amino acid analogues, which include the this compound structure, involves the acylation of amino acid derivatives of 2(1H)-quinolinone. These intermediates are obtained from the reaction of ω-bromoalkyl 2(1H)-quinolinones with acetamidomalonate in the presence of sodium ethoxide, followed by hydrolysis with diluted hydrochloric acid . Another method for synthesizing quinoline derivatives is the one-pot condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile, catalyzed by ammonium acetate in ethanol, which is noted for its green chemistry attributes such as operational simplicity and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of the quinoline nucleus and various substituents that can influence the compound's properties and biological activity. In the case of amino alcohol salts with quinaldinate, the crystal structures revealed protonated amino alcohols with an NH3+ moiety and quinaldinate anions with a carboxylate moiety. The presence of both OH and NH2 functional groups in the amino alcohols allows for extensive hydrogen bonding, which can lead to different connectivity patterns and polymorphism .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including the cleavage of bonds under specific conditions. For example, quinoline-2 and quinoline-4-yl-(amino)-methylphosphonates were found to decompose upon heating with aqueous HCl, resulting in the rupture of the CP bond and the formation of secondary quinoline-2 and quinoline-4-alkylamines. This reaction demonstrates the potential for bond cleavage in quinoline derivatives under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. The presence of amino groups, carboxylate moieties, and other functional groups can affect the compound's solubility, stability, and reactivity. For instance, the hydrogen bonding and π-π stacking interactions observed in the crystal structures of amino alcohol salts with quinaldinate can impact the compound's solid-state properties and polymorphism . The synthesis methods employed also contribute to the compound's properties, as seen in the green synthesis approach, which aims to reduce environmental impact and improve efficiency .

Scientific Research Applications

Synthesis and Reactivity

  • 2-Amino-3-quinolin-4-YL-propionic acid and its derivatives have been synthesized for various research applications. For instance, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol was synthesized from quinoline-2-carboxylic acid, demonstrating its potential in forming derivatives with varied biological activities (Zozulynets et al., 2021).

Biological Activities

  • Compounds derived from quinolinyl acetic acid, similar in structure to this compound, have shown efficacy as allosteric HIV-1 integrase inhibitors. This indicates their potential in antiviral therapies (Kessl et al., 2012).
  • Nanocrystalline titania-based sulfonic acid material, used for synthesizing 2-amino-4-(2-(4-methylpiperazin-1-yl) quinolin-3-yl)-6-phenyl-4H-pyran-3-carbonitriles, highlights the use of quinoline derivatives in green chemistry applications (Murugesan et al., 2016).

Catalysis and Chemical Reactions

  • The interaction of amino acids, carboxylic acids, and mineral acids with different quinoline derivatives, including those structurally related to this compound, has been extensively studied. This research informs the understanding of how these compounds can be used in various chemical reactions (Kalita et al., 2011).

Pharmacological Applications

  • Research into the pharmacological applications of quinoline derivatives has been extensive. For instance, studies on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, structurally related to this compound, highlight the pharmaceutical potential of these compounds (Holla et al., 2006).

Molecular Recognition and Analytical Chemistry

  • Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used for molecular recognition by NMR and fluorescence spectroscopy, demonstrating the utility of quinoline derivatives in analytical chemistry applications (Khanvilkar & Bedekar, 2018).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Amino-3-quinolin-4-YL-propionic acid can be found on the Sigma-Aldrich website .

Future Directions

While specific future directions for 2-Amino-3-quinolin-4-YL-propionic acid were not found in the search results, quinoline and its analogues have been noted for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry , suggesting potential future directions in these areas for this compound.

Mechanism of Action

Target of Action

Quinoline, a key structural component of this compound, is known to play a major role in medicinal chemistry . It is a vital scaffold for leads in drug discovery

Mode of Action

The compound likely interacts with its targets in a manner similar to other quinoline derivatives . More detailed studies are required to elucidate the specific interactions and resulting changes.

Biochemical Pathways

As a quinoline derivative, it may influence a variety of biological and pharmaceutical activities . Further investigation is necessary to summarize the affected pathways and their downstream effects.

Result of Action

Given its structural similarity to other quinoline derivatives, it may have comparable biological and pharmaceutical activities . More research is needed to describe these effects in detail.

Biochemical Analysis

Biochemical Properties

2-Amino-3-quinolin-4-YL-propionic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, this compound can act as a substrate for certain enzymes, leading to its conversion into other bioactive compounds. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate certain signaling pathways that are crucial for cell proliferation and differentiation. It also affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the binding of this compound to its target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its bioactivity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For instance, it can be metabolized by amino acid oxidases, leading to the production of reactive oxygen species and other metabolites. These metabolic pathways are crucial for understanding the bioactivity and potential therapeutic applications of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound within cells, ensuring its bioavailability and activity. Additionally, the distribution of this compound within tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-amino-3-quinolin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYBRQWHZZVAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409559
Record name 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1991-98-6
Record name 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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